HEPT - 123027-56-5

HEPT

Catalog Number: EVT-270567
CAS Number: 123027-56-5
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine is a pyrimidone that is thymine which is substituted at positions 1 and 6 by a (2-hydroxyethoxy)methyl group and a phenylsulfanyl group, respectively. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is a pyrimidone, an aryl sulfide and a primary alcohol. It is functionally related to a thymine.
Overview

HEPT, or 1-[2-hydroxyethoxy-methyl]-6(phenylthio)thymine, is a synthetic compound primarily studied for its role as a non-nucleoside reverse transcriptase inhibitor. This compound has garnered attention in the field of medicinal chemistry, particularly in the development of antiviral therapies against Human Immunodeficiency Virus (HIV). The structural modifications of HEPT have led to various derivatives that enhance its efficacy and selectivity against viral targets.

Source and Classification

HEPT is classified as a nucleoside analog due to its structural similarity to natural nucleosides, which allows it to interfere with viral replication processes. It belongs to the broader category of antiviral agents and is particularly noted for its potential in treating HIV infections. The synthesis and analysis of HEPT derivatives have been extensively documented in scientific literature, emphasizing their pharmacological properties and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of HEPT typically involves several key steps:

  1. Formation of the Thymine Base: The initial step involves synthesizing the thymine base, which serves as the core structure of HEPT.
  2. Introduction of the Hydroxyethoxy Group: This involves the reaction of thymine with appropriate reagents to introduce the hydroxyethoxy group at the 1-position.
  3. Phenylthio Substitution: The phenylthio group is introduced at the 6-position through nucleophilic substitution reactions.

Technical Details

The synthesis process may utilize various organic reactions, including:

  • Nucleophilic substitutions
  • Esterifications
  • Protecting group strategies to ensure selective reactions at specific sites on the molecule.
Molecular Structure Analysis

Structure

The molecular structure of HEPT can be represented as follows:

  • Chemical Formula: C13H17N2O3S
  • Molecular Weight: 281.35 g/mol

The structural features include:

  • A thymine base linked to a hydroxyethoxy group and a phenylthio moiety.
  • The presence of a sulfur atom in the phenylthio group contributes to its unique chemical properties.

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within HEPT, revealing bond lengths and angles that are crucial for its biological activity. For example, X-ray crystallography studies have elucidated the spatial orientation of functional groups that interact with viral enzymes.

Chemical Reactions Analysis

Reactions

HEPT undergoes various chemical reactions that are significant for its activity as an antiviral agent:

  1. Binding to Reverse Transcriptase: HEPT acts by binding to the active site of reverse transcriptase, inhibiting its function.
  2. Metabolic Stability: The compound's structure influences its stability against metabolic degradation, which is essential for maintaining therapeutic levels in vivo.

Technical Details

Kinetic studies have shown that HEPT exhibits competitive inhibition against natural substrates, thereby effectively blocking viral replication processes. Its interaction with reverse transcriptase has been characterized using enzyme kinetics and molecular docking studies.

Mechanism of Action

Process

HEPT functions primarily by inhibiting reverse transcriptase, an enzyme critical for HIV replication. The mechanism involves:

  1. Competitive Inhibition: HEPT competes with natural nucleotides for binding at the active site of reverse transcriptase.
  2. Chain Termination: Once incorporated into the viral DNA strand during replication, HEPT prevents further elongation due to its modified structure.

Data

Studies have demonstrated that HEPT's binding affinity for reverse transcriptase is influenced by structural modifications, allowing for enhanced potency against resistant strains of HIV.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) can further characterize HEPT’s physical properties.

Applications

HEPT has significant applications in scientific research and pharmaceutical development:

  • Antiviral Research: Primarily used in studies aimed at developing effective treatments for HIV.
  • Drug Development: Serves as a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.
  • Biochemical Studies: Utilized in research to understand viral mechanisms and resistance patterns.
Introduction to HEPT as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) represents the pioneering chemical scaffold in non-nucleoside reverse transcriptase inhibitor (NNRTI) discovery. As the first identified NNRTI, HEPT selectively inhibits HIV-1 replication through non-competitive binding to a distinct allosteric pocket distal from the reverse transcriptase (RT) catalytic site. Unlike nucleoside analogs that mimic natural substrates and terminate DNA chain elongation, HEPT induces conformational changes in RT that disrupt polymerase function without incorporation into viral DNA. This mechanism established the NNRTI class as a cornerstone of antiretroviral therapy (ART), offering high specificity against HIV-1 and reduced off-target effects compared to earlier agents [1] [3].

Historical Context of HEPT in Antiretroviral Therapy

The discovery of HEPT in 1989 marked a paradigm shift in HIV treatment strategies. Initial research identified its potent anti-HIV-1 activity (EC~50~ values in the micromolar range) while revealing key structural insights:

  • Serendipitous Identification: Unlike targeted drug design, HEPT emerged from screening thymine derivatives, originally misclassified as nucleoside analogs until mechanistic studies revealed its allosteric inhibition [1] [3].
  • Proof of Concept for NNRTIs: HEPT demonstrated that small molecules could exploit allosteric RT sites, validating a novel antiviral strategy. This spurred exploration of diverse chemotypes (e.g., TIBO derivatives) and directly informed the development of nevirapine (1996), the first FDA-approved NNRTI [3] [6].
  • Chemical Evolution: Over 20 years of optimization yielded derivatives with:
  • 1000-fold potency increases (e.g., 5-ethyl HEPT analogs)
  • Broad-spectrum activity against common resistance mutants (e.g., Y181C)
  • Improved pharmacokinetic profiles via halogenation and heterocyclic substitutions [1].

Table 1: Key Milestones in HEPT Development

YearDevelopmentSignificance
1989Initial discovery of HEPT scaffoldFirst NNRTI identified; established structure-activity relationship foundations
1993Crystal structure of HEPT-RT complexRevealed butterfly-like binding conformation in hydrophobic pocket
2000sSecond-generation HEPTs (e.g., MKC-442)Achieved nanomolar efficacy; tackled early resistance mutations
2012+Hybrid HEPT-DABO/pyridinone dual inhibitorsOvercame cross-resistance; enabled multi-target inhibition strategies [1]

Role of HEPT in Targeting HIV-1 Reverse Transcriptase Allosteric Pockets

HEPT’s binding to the NNRTI pocket (NNIBP) in HIV-1 RT exemplifies structure-based drug design. Crystallographic studies show:

  • Binding Pocket Architecture: The NNIBP comprises 15 residues (e.g., Tyr181, Tyr188, Trp229) forming a hydrophobic cavity ~10 Å from the catalytic site. HEPT adopts a butterfly-like orientation with:
  • Wing I: Thymine ring hydrogen-bonding with Lys101/Lys103 backbone atoms
  • Wing II: Phenylthio moiety engaging in π-π stacking with Tyr188
  • Body: Hydroxymethyl group stabilizing the "primer grip" region (residues 227–235) [1] [6] [3].

  • Mechanism of Action: Conformational changes induced by HEPT include:

  • Hyperextension of the p66 thumb subdomain
  • Displacement of the β-sheet (residues 232–234)
  • Disrupted dNTP binding and template-primer alignment, reducing polymerase activity by >90% [1] [7].

Table 2: Structural Modifications of HEPT and Impact on RT Inhibition

PositionModificationEffect on PotencyResistance Profile
C-5Methyl → Ethyl10-fold increase vs. wild-type RTRetained activity against Y181C mutant
C-6Phenylthio → HalogensEnhanced hydrophobic pocket occupancyImproved efficacy against K103N
N-1Hydroxyethoxymethyl → Cyclic ethersBetter membrane permeabilityReduced susceptibility to solvent-front mutations [1] [6]
  • Resistance Implications: Primary mutations (e.g., Y181C, L100I) diminish HEPT binding via:
  • Steric hindrance from bulky side chains (Y181C)
  • Loss of aromatic stacking interactions (L100I)
  • Second-generation HEPTs incorporate flexible side chains (e.g., dimethylallyl) to maintain contact with shifting residues [1] [6].

Properties

CAS Number

123027-56-5

Product Name

HEPT

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

InChI

InChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19)

InChI Key

HDMHBHNRWDNNCD-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine
1-((2-hydroxyethoxy)methyl)-6-phenylthiothymine
6-HEPT
HMPTT

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.